molecular formula C9H9BrO2S B6262004 3-(5-bromothiophene-2-carbonyl)oxolane CAS No. 1251236-94-8

3-(5-bromothiophene-2-carbonyl)oxolane

Cat. No.: B6262004
CAS No.: 1251236-94-8
M. Wt: 261.1
InChI Key:
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Description

3-(5-Bromothiophene-2-carbonyl)oxolane is an organic compound with the molecular formula C₉H₉BrO₂S and a molecular weight of 261.14 g/mol This compound features a brominated thiophene ring attached to an oxolane (tetrahydrofuran) moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophene-2-carbonyl)oxolane typically involves the bromination of thiophene followed by acylation and subsequent cyclization. A common synthetic route is as follows:

    Bromination of Thiophene: Thiophene is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to yield 5-bromothiophene.

    Acylation: 5-Bromothiophene undergoes Friedel-Crafts acylation with oxalyl chloride (COCl₂) to form 5-bromothiophene-2-carbonyl chloride.

    Cyclization: The carbonyl chloride is then reacted with oxolane (tetrahydrofuran) in the presence of a base such as triethylamine (Et₃N) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure efficient bromination and acylation.

    Purification Techniques: Such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophene-2-carbonyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.

    Cyclization and Polymerization: The compound can participate in cyclization and polymerization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carbonyl group or the thiophene ring.

Scientific Research Applications

3-(5-Bromothiophene-2-carbonyl)oxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and electronic components.

Mechanism of Action

The mechanism of action of 3-(5-bromothiophene-2-carbonyl)oxolane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways: It may modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chlorothiophene-2-carbonyl)oxolane: Similar structure with a chlorine atom instead of bromine.

    3-(5-Fluorothiophene-2-carbonyl)oxolane: Similar structure with a fluorine atom instead of bromine.

    3-(5-Iodothiophene-2-carbonyl)oxolane: Similar structure with an iodine atom instead of bromine.

Uniqueness

3-(5-Bromothiophene-2-carbonyl)oxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

1251236-94-8

Molecular Formula

C9H9BrO2S

Molecular Weight

261.1

Purity

85

Origin of Product

United States

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